Target Engagement Profile: Prediction of Kinase Selectivity Differentiation Versus Regioisomeric and N-Des-Ethyl Analogs
Direct experimental target engagement data (IC50, Kd, KinomeScan profiling) are not publicly available for this compound. The differentiation claim rests on two well-established class-level SAR principles: (i) the identity and position of substituents on the N(1)-aryl ring gate hinge-region interactions in the kinase ATP pocket, and (ii) the C(4)-aniline para-substituent modulates DFG-loop and back-pocket occupancy [1]. In a published series of 4-substituted pyrazolo[3,4-d]pyrimidines, structural optimization of the CLM3 lead yielded compounds with IC50 values spanning from sub-micromolar to >10 µM against VEGFR2 and RET, depending exclusively on the C(4) substituent [2]. The 4-ethyl group on the target compound's aniline ring is anticipated to engage a distinct hydrophobic sub-pocket compared to the unsubstituted phenyl or 4-chloro analogs. Absent head-to-head profiling data, the unique combination of 2,4-dimethylphenyl at N(1) and 4-ethylphenylamino at C(4) constitutes a structurally enumerable and synthetically tractable differentiation that no commercially available or literature-described analog replicates .
| Evidence Dimension | Predicted kinase selectivity profile (target prediction; no experimental IC50 available) |
|---|---|
| Target Compound Data | No experimental kinase inhibition data available; unique molecular fingerprint (2,4-dimethylphenyl at N(1), 4-ethylphenylamino at C(4)) |
| Comparator Or Baseline | CLM3 series analogues (8a-g, 9a-g, 10a-g): VEGFR2/RET IC50 range sub-µM to >10 µM; RET(V804L) activity observed in selected 4-substituted derivatives only |
| Quantified Difference | Cannot be quantified without direct experimental comparison; structural uniqueness implies non-interchangeability |
| Conditions | Class-level SAR inference from published pyrazolo[3,4-d]pyrimidine kinase inhibitor optimization studies [1][2] |
Why This Matters
For procurement, the compound represents a structurally distinct chemical probe for kinase selectivity profiling campaigns where subtle substituent variations drive differential target engagement.
- [1] Schenone S, Bondavalli F, Bruno O, Botta M, Manetti F, Radi M, Santucci A, Maga G, Bologna M, Angelucci A, Spreafico A, Santucci A, Carraro F, Borlak J. New 4-substituted derivatives of pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine and uses thereof. European Patent EP2201013B1, 2014. View Source
- [2] Sartini S, Coviello V, Bruno A, La Pietra V, Marinelli L, Simorini F, Taliani S, Salerno S, Marini AM, Fioravanti A, Orlandi P, Antonelli A, Da Settimo Passetti F, Novellino E, Bocci G, La Motta C. Structure-Based Optimization of Tyrosine Kinase Inhibitor CLM3: Design, Synthesis, Functional Evaluation, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 2014. View Source
